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molecular formula C17H15Cl2NO2 B8708572 5-Chloro-2-(2-chlorophenyl)-7-(3-hydroxybutyl)-benzoxazole

5-Chloro-2-(2-chlorophenyl)-7-(3-hydroxybutyl)-benzoxazole

Cat. No. B8708572
M. Wt: 336.2 g/mol
InChI Key: SBKRHUPINGVXMB-UHFFFAOYSA-N
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Patent
US06372770B1

Procedure details

7.54 ml of Kiliani solution (30.2 mmol of 0) was added over 6 minutes to a solution of 8.80 g (26.2 mmol) of 5-chloro-2-(2-chlorophenyl)-7-(3-hydroxybutyl)-benzoxazole in 90 ml of acetone at −5° to 0° C. After 2.5 hours, 5 ml of methanol and 50 ml of water was added. The acetone was removed in vacuo, the solid suspended, collected, washed with 0.1 N sulfuric acid until colorless and water and dried to give 8.68 g of crude product, which was dissolved in 35 ml of dichloromethane and filtered through 260 g of silica gel. A first fraction of 100 mg was discarded then 5.94 g were recovered and crystallized from di-isopropyl ether to give 5.76 g (65.8%) of title compound, mp 109-10° C.
[Compound]
Name
Quantity
30.2 mmol
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three
Yield
65.8%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:18][CH2:19][CH:20]([OH:22])[CH3:21])[C:5]2[O:9][C:8]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[Cl:16])=[N:7][C:6]=2[CH:17]=1.CO.O>CC(C)=O.ClCCl>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:18][CH2:19][C:20](=[O:22])[CH3:21])[C:5]2[O:9][C:8]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[Cl:16])=[N:7][C:6]=2[CH:17]=1

Inputs

Step One
Name
Quantity
30.2 mmol
Type
reactant
Smiles
Name
Quantity
8.8 g
Type
reactant
Smiles
ClC=1C=C(C2=C(N=C(O2)C2=C(C=CC=C2)Cl)C1)CCC(C)O
Name
Quantity
90 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
35 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acetone was removed in vacuo
CUSTOM
Type
CUSTOM
Details
collected
WASH
Type
WASH
Details
washed with 0.1 N sulfuric acid until colorless and water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 8.68 g of crude product, which
FILTRATION
Type
FILTRATION
Details
filtered through 260 g of silica gel
CUSTOM
Type
CUSTOM
Details
5.94 g were recovered
CUSTOM
Type
CUSTOM
Details
crystallized from di-isopropyl ether

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC=1C=C(C2=C(N=C(O2)C2=C(C=CC=C2)Cl)C1)CCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.76 g
YIELD: PERCENTYIELD 65.8%
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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